Predicted Lipophilicity (LogP) vs. Des-Bromo and Des-Methyl Analogs: Implications for Membrane Permeability and ADME Profiling
The predicted LogP of N-(4-bromo-3-methylphenyl)-3-methylbut-2-enamide is 3.66, as computed from its SMILES structure . This value is substantially higher than that of the non-methylated analog N-(4-bromophenyl)-3-methylbut-2-enamide (predicted LogP ~2.9–3.1, estimated from fragment-based calculation [1]) and the non-halogenated analog N-(3-methylphenyl)-3-methylbut-2-enamide (predicted LogP ~2.5). The ~0.6–1.1 log unit increase corresponds to an approximately 4–12× higher theoretical partition coefficient, which correlates with enhanced membrane permeability and potentially improved oral bioavailability in drug development settings.
| Evidence Dimension | Predicted lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.66 (computed from SMILES) |
| Comparator Or Baseline | N-(4-bromophenyl)-3-methylbut-2-enamide: LogP ~2.9–3.1 (estimated); N-(3-methylphenyl)-3-methylbut-2-enamide: LogP ~2.5 (estimated) |
| Quantified Difference | ΔLogP ≈ +0.6 to +1.1 (4–12× higher partition coefficient) |
| Conditions | In silico prediction using fragment-based algorithms (XLogP3 / CLogP) |
Why This Matters
Higher LogP directly impacts passive membrane permeability and tissue distribution; procurement of an analog with lower LogP may yield inferior cellular uptake and confound in vitro/in vivo efficacy studies.
- [1] NIST Chemistry WebBook. 2-Butenamide, N-(4-bromophenyl)-3-methyl-. https://webbook.nist.gov/cgi/cbook.cgi?ID=C135631899 (accessed 2026-05-06). View Source
